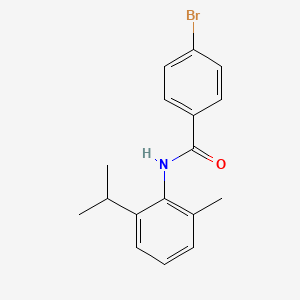
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BIBX1382BS, belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide involves the binding of the compound to the ATP-binding site of EGFR. This binding prevents the activation of the receptor and subsequently inhibits downstream signaling pathways that are involved in cancer cell growth and proliferation. The selective inhibition of EGFR by 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to be effective in suppressing the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has several biochemical and physiological effects. One of the main effects is the suppression of cancer cell growth and proliferation. This effect has been observed in various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. Additionally, 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide in lab experiments is its high selectivity for EGFR. This selectivity allows for the specific inhibition of EGFR without affecting other signaling pathways. Additionally, the compound has been found to be effective in suppressing cancer cell growth in vitro and in vivo, making it a promising candidate for cancer research.
One of the main limitations of using 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the compound has been found to have low stability in certain conditions, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide. One direction is to further investigate its potential as a cancer treatment. Studies have shown promising results in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential as a treatment for other diseases that involve EGFR overexpression, such as psoriasis and inflammatory bowel disease. Additionally, research could focus on developing more effective methods for administering the compound and improving its stability in different conditions.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with 2-isopropyl-6-methylphenyl isocyanate in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been reported in several publications and has been found to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a selective EGFR inhibitor. EGFR is a protein that is overexpressed in many types of cancer, and inhibiting its activity can lead to the suppression of cancer cell growth. Studies have shown that 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has a high affinity for EGFR and can effectively inhibit its activity.
Propiedades
IUPAC Name |
4-bromo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)15-6-4-5-12(3)16(15)19-17(20)13-7-9-14(18)10-8-13/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTOGYNAHBYUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6146796 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

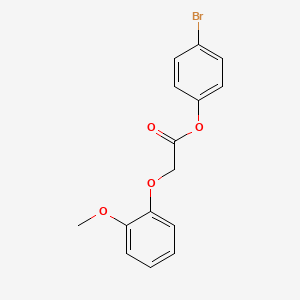
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
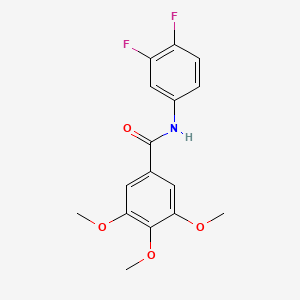

![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
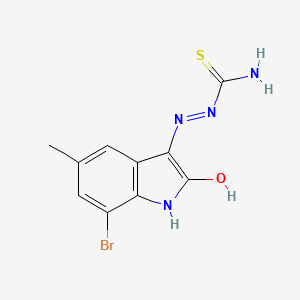
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
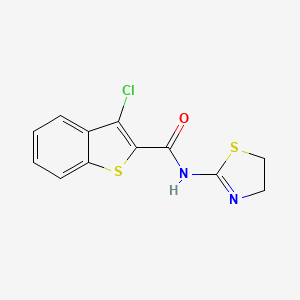
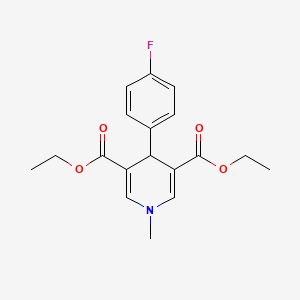
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
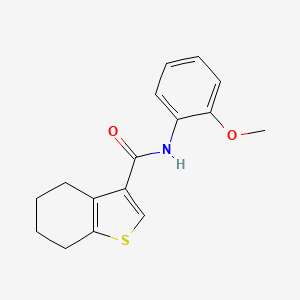
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)